Pentafluorophenyl 2-(morpholinosulfonyl)benzoate

Vue d'ensemble

Description

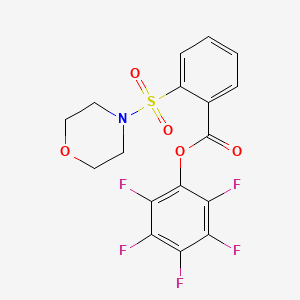

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate is a synthetic organic compound with the molecular formula C17H12F5NO5S and a molecular weight of 437.34 g/mol . It is characterized by the presence of a pentafluorophenyl group, a morpholine ring, and a sulfonyl benzoate moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate can be synthesized through a multi-step process involving the reaction of pentafluorophenol with 2-(morpholinosulfonyl)benzoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the pentafluorophenyl group and the benzoic acid . The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine yields an amide derivative.

Hydrolysis: The major products are 2-(morpholinosulfonyl)benzoic acid and pentafluorophenol.

Applications De Recherche Scientifique

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of Pentafluorophenyl 2-(morpholinosulfonyl)benzoate involves its reactivity towards nucleophiles. The pentafluorophenyl group is electron-deficient, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical modifications, where the compound acts as an electrophilic reagent. The sulfonyl group enhances the compound’s stability and solubility, facilitating its use in aqueous and organic media .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Pentafluorophenyl 2-(morpholin-4-ylsulfonyl)benzoate

- Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate

- Pentafluorophenyl 2-(morpholinylsulfonyl)benzoate

Uniqueness

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate is unique due to the combination of its pentafluorophenyl group and morpholinosulfonyl moiety. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and material science . The presence of the morpholine ring also enhances its solubility and compatibility with various solvents, further broadening its application scope.

Activité Biologique

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate (PFMB) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a therapeutic agent. This article delves into the biological activity of PFMB, examining its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 950603-27-7

- Molecular Formula : C17H12F5NO5S

- Molecular Weight : 437.34 g/mol

Structure

The structure of PFMB features a pentafluorophenyl group attached to a morpholinosulfonyl benzoate moiety, which is believed to contribute to its biological activity.

PFMB is primarily recognized for its role as an inhibitor of specific signaling pathways involved in cell proliferation and survival. It has been shown to interact with various protein kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cellular functions such as growth, differentiation, and metabolism.

Key Findings:

- Inhibition of PI3K/mTOR Pathway : Research indicates that PFMB can inhibit the PI3K/mTOR signaling pathway, which is often dysregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

- Selectivity : Studies suggest that PFMB exhibits selectivity towards certain cancer types, making it a candidate for targeted therapies .

Anticancer Activity

- In Vitro Studies :

- Animal Models :

Comparative Biological Activity Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Significant reduction in cell viability | |

| Apoptosis Induction | Increased apoptotic markers | |

| Angiogenesis Inhibition | Reduced blood vessel formation |

Safety and Toxicology

While PFMB shows promising biological activity, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate that PFMB may cause skin irritation and respiratory issues upon exposure. Further investigations are needed to evaluate its long-term safety profile in clinical settings .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F5NO5S/c18-11-12(19)14(21)16(15(22)13(11)20)28-17(24)9-3-1-2-4-10(9)29(25,26)23-5-7-27-8-6-23/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXYCKHOIXBDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640476 | |

| Record name | Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950603-27-7 | |

| Record name | Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.